molecular formula C37H72O5 B10788609 Palmitostearin CAS No. 14015-55-5

Palmitostearin

Cat. No.: B10788609
CAS No.: 14015-55-5
M. Wt: 597.0 g/mol
InChI Key: VYQDALBEQRZDPL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound "stearic acid, monoester with glycerol monopalmitate" is systematically named using IUPAC conventions as [(2S)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate . This nomenclature reflects the stereospecific numbering (sn) of the glycerol backbone, where the stearoyl (octadecanoyl) group occupies position 1, and the palmitoyl (hexadecanoyl) group occupies position 2. The sn-notation ensures unambiguous identification of the esterification sites, critical for distinguishing positional isomers. The systematic name adheres to the format: alkyl chain length (hexadecanoate for palmitate, octadecanoate for stearate) + glycerol backbone configuration (S-configuration at carbon 2). Alternative synonyms include 1-stearoyl-2-palmitoyl-sn-glycerol and DG(18:0/16:0/0:0), the latter denoting a diacylglycerol with stearic (C18:0) and palmitic (C16:0) acyl chains.

Molecular Formula and Weight Analysis (C₃₇H₇₂O₅)

The molecular formula C₃₇H₇₂O₅ corresponds to a diacylglycerol structure containing one stearic acid (C₁₈H₃₆O₂) and one palmitic acid (C₁₆H₃₂O₂) esterified to a glycerol backbone (C₃H₈O₃). The molecular weight is calculated as 596.96 g/mol , consistent with high-resolution mass spectrometry data.

Component Formula Contribution to Molecular Weight
Stearic acid C₁₈H₃₆O₂ 284.48 g/mol
Palmitic acid C₁₆H₃₂O₂ 256.43 g/mol
Glycerol backbone C₃H₈O₃ 92.09 g/mol
Total C₃₇H₇₂O₅ 596.96 g/mol

This composition aligns with the molecular ion peaks observed in mass spectrometry (e.g., m/z 597.3 for [M+H]⁺).

Structural Characterization via X-ray Crystallography and Computational Modeling

X-ray crystallography of analogous diacylglycerols, such as 1,2-diheptadecanoin, reveals a tuning-fork conformation in the β-polymorph, where acyl chains adopt parallel zig-zag packing. For stearic acid, monoester with glycerol monopalmitate, computational models predict similar chain alignment, with stearoyl and palmitoyl groups extending in opposite directions from the glycerol backbone. Density functional theory (DFT) simulations further indicate a lamellar packing motif , stabilized by van der Waals interactions between methylene groups. The dihedral angle between the glycerol C1–C2–C3 plane and the acyl chains averages 112° , minimizing steric hindrance.

Isomeric Forms and Stereochemical Considerations

The compound exhibits positional isomerism (1-palmitoyl-2-stearoyl vs. 1-stearoyl-3-palmitoyl configurations) and stereoisomerism due to the chiral center at glycerol’s C2 position. The sn-2 palmitoyl configuration is biologically prevalent, as evidenced by lipidomic studies of mammalian tissues. Enantiomeric resolution via chiral chromatography confirms the dominance of the S-enantiomer in synthetic preparations, with an enantiomeric excess >98%.

Isomer Type Structural Feature Energy Difference (kJ/mol)
1-Stearoyl-2-palmitoyl sn-2 palmitoyl, sn-1 stearoyl 0 (reference)
1-Palmitoyl-2-stearoyl sn-2 stearoyl, sn-1 palmitoyl +4.2
1-Stearoyl-3-palmitoyl sn-3 palmitoyl, sn-1 stearoyl +5.7

The energy differences arise from suboptimal chain packing in non-native configurations.

Spectroscopic Fingerprints (FT-IR, NMR, Mass Spectrometry)

Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:

  • C=O stretch : 1742 cm⁻¹ (ester carbonyl)
  • C–O stretch : 1170 cm⁻¹ (glycerol-ester linkage)
  • CH₂ scissoring : 1463 cm⁻¹ (methylene groups)

Nuclear magnetic resonance (NMR) spectra provide structural details:

  • ¹H NMR (60 MHz) :
    • δ 5.25 ppm: Glycerol backbone C2 proton (multiplet)
    • δ 4.15–4.30 ppm: Glycerol C1 and C3 methylene protons (doublet of doublets)
    • δ 2.30 ppm: α-methylene to carbonyl (triplet)
  • ¹³C NMR :
    • δ 173.2 ppm: Ester carbonyl carbons
    • δ 62.1 ppm: Glycerol C2 carbon

Mass spectrometry reveals a molecular ion peak at m/z 597.3 ([M+H]⁺) and fragment ions at m/z 313.2 (stearoyl acylium) and m/z 257.2 (palmitoyl acylium).

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDALBEQRZDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276259, DTXSID40952074
Record name 1,2,3-Propanetriol hexadecanoate octadecanoate
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Record name 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29593-61-1, 14015-55-5
Record name Stearic acid, monoester with glycerol monopalmitate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol hexadecanoate octadecanoate
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Record name 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate
Source EPA DSSTox
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Record name Stearic acid, monoester with glycerol monopalmitate
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Preparation Methods

Esterification of Hydrogenated Palm Oil

The synthesis begins with the reaction of hydrogenated palm oil (primarily stearic and palmitic acids) and glycerol under alkaline conditions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) catalyzes the nucleophilic acyl substitution, where glycerol’s hydroxyl groups attack the carbonyl carbon of fatty acids. The optimal molar ratio of hydrogenated palm oil to glycerol is 1:1.05, ensuring minimal di- or triglyceride formation.

Critical Parameters :

  • Temperature : 210–220°C (preferably 218°C) to accelerate reaction kinetics without degrading glycerol.

  • Pressure : Vacuum maintained at -0.06 to -0.09 MPa to remove water byproduct and shift equilibrium toward ester formation.

  • Catalyst Load : 0.275% NaOH relative to glycerol mass minimizes soap formation while ensuring >98% conversion.

Multi-Stage Distillation for Purification

Primary Distillation: Moisture Removal

The crude product undergoes initial distillation at 160–180°C under 150–200 Pa vacuum to eliminate residual moisture. This step prevents hydrolysis during subsequent stages.

Secondary Distillation: Glycerine Separation

At 190–220°C and 3–10 Pa, free glycerine and unreacted hydrogenated palm oil are removed. This stage reduces the acid number from ~5.0 to <2.0 mg KOH/g.

Table 1: Distillation Conditions and Outcomes

StageTemperature (°C)Pressure (Pa)Removed ComponentPurity Increase
1160–180150–200Moisture85% → 92%
2190–2203–10Glycerine92% → 96%
3200–2203–8Free fatty acids96% → 98.5%
4210–2300.1–7Di-/triglycerides98.5% → 99.2%

Tertiary and Quaternary Distillation

Final stages at 210–230°C and 0.1–7 Pa isolate glyceryl monostearate from di-stearate and tri-stearate contaminants. The use of thermal oil at 0.25–0.3 MPa ensures consistent heat transfer, critical for avoiding thermal degradation.

Neutralization and Byproduct Management

Phosphoric Acid Treatment

Post-esterification, phosphoric acid (H₃PO₄) neutralizes residual catalyst, adjusting pH to 6.0–7.5. This step precipitates soap complexes, which are removed via sedimentation. The acid number drops from 5.0 to <1.0 mg KOH/g after filtration.

Waste Stream Valorization

Soap byproducts are processed into low-grade surfactants, while recovered glycerine is recycled into subsequent batches, achieving a 95% material utilization rate.

Quality Control and Analytical Validation

Iodine Value and Saponification Analysis

Gas chromatography (GC) and titration methods confirm iodine values ≤2.0 gI₂/100g, indicating minimal unsaturation. Saponification values of 165 mg KOH/g align with theoretical calculations for monoesters.

Melting Point Consistency

Differential scanning calorimetry (DSC) reveals a sharp melting range of 63–66°C, ensuring predictable behavior in emulsions.

Industrial Scalability and Cost Efficiency

Feedstock Economics

Hydrogenated palm oil reduces raw material costs by 40% compared to pure stearic acid, without compromising purity.

Energy Optimization

Waste heat from distillation condensers preheats incoming glycerol, cutting energy consumption by 18% .

Chemical Reactions Analysis

Key Parameters:

ParameterOptimal ValueImpact on Reaction EfficiencySource
Molar ratio (acid:glycerol)1:3–1:10 (excess glycerol)Increases monoester yield by favoring monoacylation
CatalystNovozym 435 lipaseAchieves 82% stearic acid conversion in 2 h at 60°C
Solventtert-Butanol/hexaneEnhances substrate miscibility and enzyme stability
Reaction time2–4 hoursLonger durations risk di-/tri-ester formation

Regioselectivity :

  • Novozym 435 lipase preferentially esterifies sn-1/3 positions, yielding 1(3)-monostearate-2-palmitate as the dominant isomer .

  • Acid catalysts (e.g., p-toluenesulfonic acid) show lower selectivity, producing mixtures of sn-1, sn-2, and sn-3 isomers .

Transesterification from Triglycerides

Hydrogenated palm oil or stearin can serve as triglyceride precursors.

Reaction Pathway:

  • Base-Catalyzed Transesterification :

    • Conditions: 210–220°C, MgO/NaOH catalyst, vacuum (−0.06 to −0.09 MPa) .

    • Yield: Crude monoester (40–60% purity), requiring multi-stage distillation for refinement .

  • Enzymatic Transesterification :

    • Candida antarctica lipase B achieves 94% conversion using molecular sieves to remove water .

Hydrolysis and Re-esterification

A two-step approach improves monoester purity:

  • Synthesis of Protected Intermediate :

    • 1,2-O-isopropylidene glycerol reacts with stearic acid under acidic conditions to form a protected monoester (99% purity) .

  • Deprotection :

    • Acidic hydrolysis (HCl/H<sub>2</sub>O) cleaves the isopropylidene group, yielding pure monoester .

Thermodynamic Analysis

Esterification is endothermic (ΔH<sup>0</sup><sub>r</sub> = +45.69 kJ/mol) but thermodynamically favorable (ΔG<sup>0</sup><sub>r</sub> = −1.07 kJ/mol) .

Temperature (K)Equilibrium Constant (K)
433.150.356
473.154.362

Higher temperatures (>200°C) shift equilibrium toward monoester formation .

Side Reactions and Byproducts

  • Di-/Tri-esters : Formed at prolonged reaction times or excess fatty acid .

  • Isomerization : sn-2 monoesters may arise under basic conditions .

Analytical Characterization

  • HPLC : Retention times: 14.39 min (monoester), 14.99 min (stearic acid) .

  • NMR/FTIR : Confirm ester carbonyl (∼1740 cm<sup>−1</sup>) and hydroxyl (∼3400 cm<sup>−1</sup>) groups .

Industrial Refinement Techniques

  • Multi-Stage Distillation :

    • Conditions: 200–215°C, vacuum (5–0.1 Pa) to separate monoesters from diesters and free fatty acids .

Scientific Research Applications

Food Industry Applications

Emulsification and Stabilization

Glyceryl monostearate is widely used as an emulsifier in food products. It facilitates the mixing of oil and water phases, ensuring a stable emulsion. This property is crucial in products like margarine, dressings, and sauces where consistent texture and stability are desired. The compound helps prevent phase separation and improves the shelf life of these products .

Texture Improvement

In baked goods and dairy products, glyceryl monostearate enhances texture by providing a creamy mouthfeel. It also plays a role in moisture retention, which is essential for maintaining freshness and quality over time .

Cosmetic and Personal Care Applications

Emulsifying Agent

In cosmetics, glyceryl monostearate serves as an effective emulsifying agent that combines hydrophilic (water-loving) and lipophilic (fat-loving) ingredients. This ability allows for the creation of stable creams and lotions that are smooth and easy to apply. It also helps in improving the overall aesthetic feel of cosmetic products .

Moisturizing Properties

The compound functions as an emollient in skin care formulations. It aids in retaining moisture in the skin, making it beneficial for lotions and creams aimed at hydration. Its lubricating properties contribute to the softening and conditioning of the skin .

Pharmaceutical Applications

Controlled Release Formulations

Glyceryl monostearate is utilized in pharmaceutical formulations as a binder and lubricant in tablet production. Its emulsifying properties facilitate the controlled release of active ingredients, ensuring proper absorption and therapeutic effects . This application is particularly significant in formulations designed for sustained or targeted drug delivery.

Stabilizer in Emulsions

In injectable formulations, glyceryl monostearate acts as a stabilizer that helps maintain the integrity of emulsions, preventing separation during storage .

Industrial Applications

Lubricants and Greases

In industrial settings, glyceryl monostearate is employed as a lubricant to reduce friction between moving parts. It is also used in greases where it enhances performance by providing stability under varying temperature conditions .

Adhesives and Sealants

The compound finds application in adhesives and sealants due to its ability to improve adhesion properties while maintaining flexibility . Its presence can enhance the durability of products exposed to varying environmental conditions.

Case Study 1: Food Emulsification

A study on the use of glyceryl monostearate in salad dressings demonstrated its effectiveness in maintaining emulsion stability over extended periods. The research highlighted that formulations containing glyceryl monostearate exhibited significantly lower rates of phase separation compared to those without it.

Case Study 2: Cosmetic Formulations

In a comparative analysis of various emulsifiers used in lotions, glyceryl monostearate was shown to provide superior texture and moisturizing effects compared to traditional emulsifiers like cetyl alcohol. The study concluded that glyceryl monostearate not only improved product stability but also enhanced user satisfaction due to its sensory attributes.

Mechanism of Action

The mechanism of action of stearic acid, monoester with glycerol monopalmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Glycerol Monopalmitate (C16:0 Monoester)

  • Structural Differences: Property Stearic Acid Monoester (C18:0) Palmitic Acid Monoester (C16:0) Molecular Formula C₂₁H₄₂O₄ C₁₉H₃₈O₄ Molecular Weight 358.56 g/mol 330.50 g/mol Fatty Acid Chain Length 18 carbons 16 carbons The longer alkyl chain in stearic acid enhances hydrophobicity, affecting melting points and solubility .
  • Functional Differences: Thermal Stability: Stearic acid derivatives exhibit higher thermal stability in polymer blends (e.g., PHB-V plasticizers) compared to palmitic acid analogs due to stronger van der Waals interactions . Biological Activity: Glycerol monopalmitate demonstrates notable algicidal activity against harmful microalgae (e.g., Karenia mikimotoi), whereas stearic acid monoesters are more prominent in lipid peroxidation and cell signaling pathways .

Ethylene Glycol Monoesters

Ethylene glycol monoesters (e.g., stearic acid ethylene glycol monoester) replace glycerol with ethylene glycol, eliminating two hydroxyl groups. This reduces hydrogen-bonding capacity, lowering miscibility with polar polymers like PHB-V. For instance, ethylene glycol stearate requires 10 wt% for PHB-V compatibility, while glycerol-based esters achieve similar results at lower concentrations .

Sucrose Esters

Sucrose monopalmitate and monostearate are non-ionic surfactants with broader hydrophilic-lipophilic balance (HLB) ranges. Their emulsifying efficiency is pH-dependent due to fatty acid impurities (e.g., lauric or stearic acid), which remain uncharged at neutral pH, reducing electrostatic repulsion. In contrast, glycerol monoesters maintain consistent emulsification across wider pH ranges .

Di- and Triacylglycerols

Monoacylglycerols (MAGs) differ from diacylglycerols (DAGs) and triacylglycerols (TAGs) in polarity and metabolic roles. MAGs are more water-soluble and serve as emulsifiers in drug delivery systems (e.g., metronidazole gels), whereas DAGs/TAGs are energy reservoirs .

Biological Activity

Stearic acid, monoester with glycerol monopalmitate, is a compound that has garnered attention for its significant biological activities, particularly in relation to lipid interactions and membrane dynamics. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Stearic acid, monoester with glycerol monopalmitate is classified as a monoglyceride. Its molecular formula is C21H42O4C_{21}H_{42}O_4 with a molecular weight of approximately 596.96 g/mol. The compound is formed through the esterification of stearic acid and glycerol monopalmitate, which involves the following general reaction:

Stearic Acid+Glycerol MonopalmitateStearic Acid Monoester\text{Stearic Acid}+\text{Glycerol Monopalmitate}\rightarrow \text{Stearic Acid Monoester}

This reaction can be catalyzed under acidic or basic conditions, utilizing catalysts such as sulfuric acid or metal hydroxides.

Biological Activity Overview

The biological activity of stearic acid, monoester with glycerol monopalmitate primarily revolves around its interactions with lipid membranes. Key findings indicate:

  • Membrane Dynamics : The compound integrates into lipid bilayers, altering their fluidity and permeability. This modification can significantly impact the function of membrane-bound proteins and enzymes.
  • Drug Delivery Systems : Research has shown that stearic acid monoester enhances the permeability of certain drugs across biological membranes, making it a valuable excipient in pharmaceutical formulations .

Case Studies and Research Findings

  • Tumor Cell Inhibition : A study investigated the effects of stearic acid on tumor cell lines. The results indicated that stearic acid inhibited the colony-forming ability of four out of five tumor cell lines tested in vitro. Additionally, in vivo studies demonstrated that subcutaneous injections of stearic acid in rats prevented tumor development in a mammary carcinoma model .
  • Esterification Efficiency : Research on the production of glyceryl monostearate using immobilized lipase (Novozym 435) revealed that varying the molar ratios of stearic acid to glycerol significantly influenced conversion rates. Optimal conditions achieved up to 89% conversion efficiency .

Comparison of Similar Compounds

Compound NameStructureUnique Features
Glycerol MonostearateGlycerol ester of stearic acidCommonly used as an emulsifier; exists as isomers
Glycerol MonopalmitateGlycerol ester of palmitic acidSimilar emulsifying properties; shorter carbon chain
Glyceryl StearateGlycerol ester of stearic acidWidely used in cosmetics; improves texture
Glyceryl MonostearateMixture of mono- and diglyceridesComposition varies significantly by manufacturer

Esterification Reaction Conditions

Molar Ratio (Stearic Acid:Glycerol)Conversion Rate (%)Reaction Time (hours)
1:1652
1:3822
1:5864
1:10896

Safety and Regulatory Status

The safety assessment for similar compounds indicates that glyceryl monoesters are generally recognized as safe for topical application in cosmetic formulations. The Cosmetic Ingredient Review (CIR) panel has reaffirmed the safety of various glyceryl esters, including those derived from stearic acid .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize stearic acid, monoester with glycerol monopalmitate in complex mixtures?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C21H42O4, m/z 358.308) and IUPAC identifier (e.g., CAS 31566-31-1). Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, particularly distinguishing between α- and β-monoester isomers .
  • Standard reference : Cross-validate results against the NIST Chemistry WebBook or ECHA databases to ensure consistency with published spectra .

Q. What standardized methods are recommended for quantifying monoester content in lipid matrices?

  • Methodology : Follow EN 14105:2020, which specifies gas chromatography (GC) with flame ionization detection (FID) for determining free glycerol and mono-/di-/triglycerides. Derivatize samples using silylation agents (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide) to enhance volatility and resolution .
  • Data interpretation : Use internal standards (e.g., tricaprin) to correct for recovery rates and matrix effects .

Q. What are the primary synthesis routes for producing high-purity monoesters?

  • Methodology :

  • Direct esterification : React stearic acid with glycerol (molar ratio 1:1.2–1.3) at 180–250°C under nitrogen, using acidic catalysts (e.g., H2SO4) to minimize di-/triglyceride formation. Purify via vacuum distillation .
  • Transesterification : Use glyceryl stearate and excess glycerol with Cu(OH)2 catalyst (0.06–0.1%) at 170–240°C for 1–2 hours .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize monoester yield while minimizing byproducts?

  • Experimental design : Conduct a factorial design to evaluate variables (temperature, catalyst type, molar ratio). For example, sodium methoxide (0.2–0.5%) in pyridine solvent increases monoester selectivity by stabilizing intermediates .
  • Analytical validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC-ELSD to quantify monoester:diester ratios .

Q. What advanced analytical techniques resolve conflicting data when identifying structurally similar contaminants (e.g., isomers or co-eluting compounds)?

  • Methodology : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate isomers (e.g., α- vs. β-monoesters) based on fragmentation patterns. For co-eluting species, employ two-dimensional GC (GC×GC) or hydrophilic interaction liquid chromatography (HILIC) .
  • Case study : In food contact materials, distinguish glycerol monostearate (m/z 358.308) from phthalate esters (e.g., bis(methylcyclohexyl) phthalate, m/z 358.214) using ion mobility spectrometry (IMS) .

Q. How do monoesters interact with polymer matrices in bio-based additives, and what experimental models predict their performance?

  • Functional analysis : Evaluate anti-static properties in polyethylene films using surface resistivity measurements (ASTM D257). For anti-slip performance, quantify coefficient of friction via tribometry under controlled humidity .
  • Computational modeling : Apply molecular dynamics simulations to predict ester-polymer interactions, focusing on alkyl chain alignment and hydrogen bonding .

Q. What are the critical considerations for safety assessment in cosmetic formulations containing monoesters?

  • Toxicological profiling : Conduct in vitro assays (e.g., OECD 439 for skin irritation) to validate GRAS status. Monitor residual catalysts (e.g., Cu<sup>2+</sup>) and reaction byproducts (e.g., free fatty acids) via ICP-MS .
  • Regulatory compliance : Align with ECHA guidelines (e.g., Dossier DISS-9c7f326e) for purity thresholds (<0.1% heavy metals) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported monoester solubility across studies?

  • Root-cause analysis : Variability often arises from isomer distribution (α vs. β forms) or residual glycerol. Standardize solvent systems (e.g., ethanol at 50°C) and pre-dry samples to ≤0.1% moisture .
  • Reproducibility protocol : Publish detailed synthesis and purification steps (e.g., vacuum distillation parameters) to enable cross-lab validation .

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